1-(6-Fluoropyridin-3-yl)-4-methylpiperazine
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Overview
Description
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the following steps:
Fluorination of Pyridine:
Formation of Piperazine Ring: The piperazine ring is formed by reacting the fluorinated pyridine with appropriate amines under controlled conditions.
Methylation: The final step involves the methylation of the piperazine ring to obtain the desired compound.
Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and stability, making it effective in modulating biological activities . The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects .
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine can be compared with other fluorinated pyridines and piperazines:
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound also contains a fluorinated pyridine ring and a piperidine moiety, but with different substituents, leading to distinct biological activities.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar fluorinated pyridine structure but forms a benzoxazole ring, which imparts unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which enhance its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules and the study of biological processes.
Properties
Molecular Formula |
C10H14FN3 |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
JLDJGEKYGFAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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